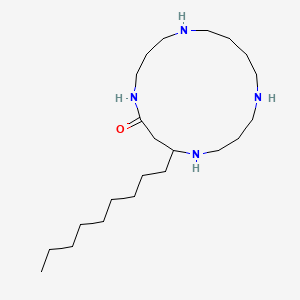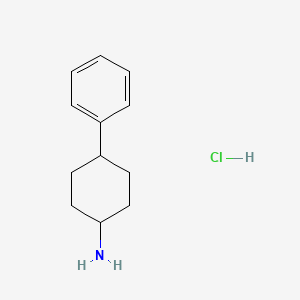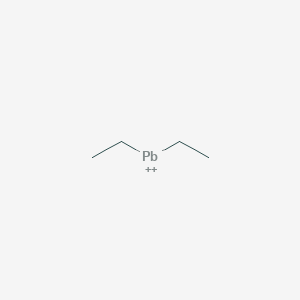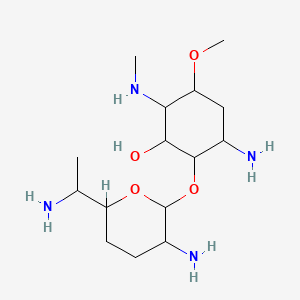
2-Amino-8-methyl-adenosine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-methyl-adenosine 5'-monophosphate is a synthetic polymer derived from adenine, a nucleobase found in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of poly(2-amino-8-methyladenylic acid) typically involves the polymerization of 2-amino-8-methyladenine monomers. The process begins with the preparation of the monomer, which is achieved through a series of chemical reactions involving adenine derivatives. The polymerization is then carried out under controlled conditions, often using catalysts to facilitate the reaction and achieve high molecular weight polymers.
Industrial Production Methods: In an industrial setting, the production of poly(2-amino-8-methyladenylic acid) involves large-scale polymerization reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure efficient production. The polymer is then purified and processed into various forms, depending on its intended application.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-8-methyl-adenosine 5'-monophosphate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, which may alter the polymer’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the polymer chain.
Aplicaciones Científicas De Investigación
2-Amino-8-methyl-adenosine 5'-monophosphate has a wide range of applications in scientific research:
Chemistry: The polymer is used as a model compound to study polymerization mechanisms and reaction kinetics.
Biology: It serves as a tool for investigating the interactions between nucleic acids and proteins, as well as the effects of chemical modifications on DNA and RNA.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biocompatible materials.
Industry: The polymer’s unique properties make it suitable for use in various industrial applications, including the development of advanced materials and coatings.
Mecanismo De Acción
2-Amino-8-methyl-adenosine 5'-monophosphate can be compared to other adenine-based polymers, such as poly(adenylic acid) and poly(2-aminoadenylic acid). While these compounds share some structural similarities, poly(2-amino-8-methyladenylic acid) is unique due to the presence of the methyl group at the 8-position. This modification can significantly alter the polymer’s properties and interactions with other molecules, making it a distinct and valuable compound for research and industrial applications.
Comparación Con Compuestos Similares
- Poly(adenylic acid)
- Poly(2-aminoadenylic acid)
- Poly(8-methyladenylic acid)
Propiedades
Número CAS |
97374-44-2 |
|---|---|
Fórmula molecular |
C11H17N6O7P |
Peso molecular |
376.26 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2,6-diamino-8-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H17N6O7P/c1-3-14-5-8(12)15-11(13)16-9(5)17(3)10-7(19)6(18)4(24-10)2-23-25(20,21)22/h4,6-7,10,18-19H,2H2,1H3,(H2,20,21,22)(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
LRLFIIIFUGHXLL-KQYNXXCUSA-N |
SMILES |
CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
SMILES isomérico |
CC1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N |
SMILES canónico |
CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
Sinónimos |
poly(2-amino-8-methyladenylic acid) poly-AMAA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde](/img/structure/B1201029.png)

![4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1201032.png)




![7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate](/img/structure/B1201040.png)
![5-[2-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-3-carboxylic acid](/img/structure/B1201041.png)


![3-[O-Phosphonopyridoxyl]--amino-benzoic acid](/img/structure/B1201049.png)


